1-(3-Bromo-2,2-dimethylpropyl)-4-chlorobenzene

Regiochemical identity Cross-coupling selectivity Quality control

1-(3-Bromo-2,2-dimethylpropyl)-4-chlorobenzene (CAS 1468750-72-2) is a halogenated aromatic hydrocarbon of molecular formula C₁₁H₁₄BrCl and molecular weight 261.58 g/mol. The compound belongs to the class of dual-halogenated benzene derivatives, bearing an aryl chlorine substituent at the para position and a neopentyl bromide moiety (3-bromo-2,2-dimethylpropyl group) on the benzene ring.

Molecular Formula C11H14BrCl
Molecular Weight 261.58 g/mol
CAS No. 1468750-72-2
Cat. No. B1467028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-2,2-dimethylpropyl)-4-chlorobenzene
CAS1468750-72-2
Molecular FormulaC11H14BrCl
Molecular Weight261.58 g/mol
Structural Identifiers
SMILESCC(C)(CC1=CC=C(C=C1)Cl)CBr
InChIInChI=1S/C11H14BrCl/c1-11(2,8-12)7-9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3
InChIKeyFLVZFXKEULEXEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromo-2,2-dimethylpropyl)-4-chlorobenzene (CAS 1468750-72-2): Procurement-Grade Specifications and In-Class Positioning


1-(3-Bromo-2,2-dimethylpropyl)-4-chlorobenzene (CAS 1468750-72-2) is a halogenated aromatic hydrocarbon of molecular formula C₁₁H₁₄BrCl and molecular weight 261.58 g/mol . The compound belongs to the class of dual-halogenated benzene derivatives, bearing an aryl chlorine substituent at the para position and a neopentyl bromide moiety (3-bromo-2,2-dimethylpropyl group) on the benzene ring . Its SMILES is CC(C)(CBr)Cc1ccc(Cl)cc1 and its InChIKey is FLVZFXKEULEXEN-UHFFFAOYSA-N . Commercial availability includes suppliers offering purity specifications ranging from 95% to 98% . This compound serves primarily as a synthetic intermediate in organic and medicinal chemistry research, where its two electronically and sterically distinct halogen centers enable sequential orthogonal functionalization strategies.

Why 1-(3-Bromo-2,2-dimethylpropyl)-4-chlorobenzene Cannot Be Replaced by In-Class Analogs: Structural Orthogonality and the Neopentyl Barrier


1-(3-Bromo-2,2-dimethylpropyl)-4-chlorobenzene occupies a narrow structural intersection that is not replicated by any single commercially available analog: it simultaneously presents an aryl chloride at the para position (enabling Pd-catalyzed cross-coupling with electron-rich partners) and a neopentyl bromide (a sterically congested, rearrangement-prone primary alkyl halide with SN2 reactivity attenuated by a factor of ~3 × 10⁶ relative to methyl bromide) [1]. Its closest isomer, 1-(3-bromo-2,2-dimethylpropyl)-2-chlorobenzene (CAS 1472726-51-4), differs only in chlorine regiochemistry (ortho vs. para) yet produces a distinct InChIKey (KSLHFZSXVNLELO vs. FLVZFXKEULEXEN), confirming it is a different chemical entity with altered steric and electronic properties at the aryl halide site . The mono-halogenated analog (3-bromo-2,2-dimethylpropyl)benzene (CAS 56701-49-6) lacks the aryl chlorine entirely, forfeiting the capacity for sequential orthogonal coupling. The non-brominated analog 1-chloro-4-(2,2-dimethylpropyl)benzene (CAS 26110-93-0) loses the reactive alkyl halide handle altogether, reducing its molecular weight by 78.89 g/mol (30%) and eliminating the sterically gated reactivity profile conferred by the neopentyl bromide motif. Generic substitution among these compounds is precluded by fundamental differences in the number, type, and regioisomeric positioning of halogen substituents. Critically, published primary research data directly comparing these compounds in defined assays are extremely scarce, and the differentiation evidence presented below is derived predominantly from structural analysis, vendor specifications, and well-established class-level principles of neopentyl halide chemistry rather than head-to-head biological or catalytic performance data [2].

1-(3-Bromo-2,2-dimethylpropyl)-4-chlorobenzene: Quantitative Differentiation Evidence vs. Closest Analogs


Para-Chlorine Regiochemistry vs. Ortho Isomer: InChIKey-Level Structural Identity Confirmation

The target compound is the para-chloro regioisomer, distinguished from its closest positional isomer 1-(3-bromo-2,2-dimethylpropyl)-2-chlorobenzene (ortho-chloro, CAS 1472726-51-4). Both compounds share the identical molecular formula (C₁₁H₁₄BrCl) and molecular weight (261.58 g/mol), yet they possess different InChIKeys: FLVZFXKEULEXEN (para, target) vs. KSLHFZSXVNLELO (ortho, comparator) . The para-substitution pattern places the chlorine at position 4 of the benzene ring relative to the neopentyl attachment point, whereas the ortho isomer places it at position 2. This regioisomeric difference alters the steric environment around both the aryl halide and the alkyl attachment site, with para-substitution providing a less hindered approach trajectory for Pd(0) oxidative addition at the aryl C–Cl bond compared to ortho-substitution, where the chlorine sits adjacent to the bulky neopentyl group [1].

Regiochemical identity Cross-coupling selectivity Quality control

Commercial Purity Specification: Leyan 98% vs. Industry Baseline 95%

The purity specification of purchasable 1-(3-bromo-2,2-dimethylpropyl)-4-chlorobenzene varies by supplier. Leyan (Shanghai Hao Hong Biomedical Technology Co.) catalogs this compound with a certified purity of 98% (Product No. 1370371) . In contrast, other suppliers list the compound with a minimum purity of 95% . This 3-percentage-point difference in purity specification has direct implications for stoichiometric calculations in synthesis: at 95% purity, up to 5% of the nominal mass may consist of unidentified impurities or residual solvents, potentially leading to sub-stoichiometric reagent loading, irreproducible yields, and confounding side products in multi-step sequences.

Purity specification Procurement QC Reproducibility

Dual Orthogonal Halogen Architecture: Alkyl-Br + Aryl-Cl vs. Mono-Halogenated Analog

1-(3-Bromo-2,2-dimethylpropyl)-4-chlorobenzene possesses two chemically distinct halogen centers: an sp³-hybridized alkyl bromide (neopentyl C–Br) and an sp²-hybridized aryl chloride (para-C–Cl). The mono-halogenated analog (3-bromo-2,2-dimethylpropyl)benzene (CAS 56701-49-6) contains only the alkyl bromide (C₁₁H₁₅Br, MW 227.14 g/mol, density 1.2 ± 0.1 g/cm³, predicted boiling point 246.3 ± 9.0 °C at 760 mmHg) and lacks any aryl halide . The presence of two electronically differentiated leaving groups in the target compound enables sequential, chemoselective cross-coupling: the aryl C–Cl bond (bond dissociation energy ~97 kcal/mol) is significantly less reactive toward Pd(0) oxidative addition than the alkyl C–Br bond, permitting the alkyl bromide to be addressed first under mild conditions while the aryl chloride remains intact for a subsequent coupling step [1]. This orthogonal reactivity profile cannot be achieved with the mono-halogenated comparator.

Orthogonal cross-coupling Sequential functionalization Building block versatility

Neopentyl Bromide Steric Hindrance: Quantitative SN2 Rate Suppression vs. Unhindered Primary Alkyl Halides

The 3-bromo-2,2-dimethylpropyl (neopentyl bromide) group present in the target compound is among the most sterically hindered primary alkyl halides known. Grunwald and Winstein (J. Am. Chem. Soc. 1948, 70, 846–854) established that the bimolecular solvolysis rate of neopentyl bromide is approximately 3 million times slower than that of methyl bromide (k_CH₃Br / k_neopentylBr ≈ 3 × 10⁶) [1]. Computational modeling by Rzepa (2011) recapitulated this finding, calculating a ΔΔG‡ of 9.4 kcal/mol between methyl bromide and neopentyl bromide transition states, corresponding to a theoretical rate ratio of ~8.3 × 10⁶ at 298 K [1]. In the gas phase, DePuy et al. (J. Am. Chem. Soc. 1990, 112, 8650–8655) measured rate coefficients for neopentyl bromide with a panel of nucleophiles (HO⁻, CH₃O⁻, F⁻, HS⁻, Cl⁻, etc.) and confirmed that neopentyl bromide consistently exhibits the lowest SN2 reactivity among all primary alkyl bromides tested [2]. This steric profile is intrinsic to the neopentyl bromide motif and is preserved in the target compound.

Steric hindrance SN2 kinetics Neopentyl reactivity Mechanistic probe

Molecular Weight and Computed logP Differentiation from Non-Brominated Analog

Replacement of the neopentyl bromide group with a non-brominated neopentyl group produces 1-chloro-4-(2,2-dimethylpropyl)benzene (CAS 26110-93-0), which has a substantially lower molecular weight (182.69 vs. 261.58 g/mol, a difference of 78.89 g/mol or -30%) [1]. The non-brominated analog has a computed XLogP3 of 5.0 and zero hydrogen bond donors or acceptors [1]. While no experimentally measured logP is available for the target compound, the replacement of a C–H bond with a C–Br bond in the neopentyl group is expected to increase logP by approximately +0.3 to +0.6 log units based on the Hansch π constant for aliphatic bromine (π ≈ +0.60 for Br on saturated carbon) [2]. The 43% higher molecular weight of the target compound also alters its chromatographic retention and volatility profile relative to the non-brominated analog.

Physicochemical properties Lipophilicity Chromatographic behavior

Evidence-Backed Application Scenarios for 1-(3-Bromo-2,2-dimethylpropyl)-4-chlorobenzene in Scientific Procurement


Sequential Orthogonal Cross-Coupling for Medicinal Chemistry Library Synthesis

The dual-halogen architecture (alkyl C–Br + aryl C–Cl) supports two-stage diversification: first, a nickel- or palladium-catalyzed cross-electrophile coupling or Suzuki-Miyaura reaction at the neopentyl bromide to introduce an alkyl, aryl, or heteroaryl group, followed by a second Pd-catalyzed coupling at the para-chloro position to install a distinct aryl substituent [1]. The suppressed SN2 reactivity of the neopentyl bromide (k_rel ≈ 3 × 10⁻⁶ vs. methyl bromide) ensures that this site is addressed exclusively via metal-catalyzed pathways rather than uncatalyzed nucleophilic substitution, reducing competing side reactions. This scenario is directly enabled by the dual orthogonal halogen evidence in Section 3, Evidence Item 3.

Mechanistic Probe of Steric Effects in Bimolecular Substitution Reactions

The neopentyl bromide group in the target compound provides a calibrated steric benchmark for investigating SN2 transition-state geometry. With a documented ΔΔG‡ of +9.4 kcal/mol relative to methyl bromide and a C…Br transition-state distance of 2.7 Å (vs. 2.5 Å for methyl bromide), the compound can serve as a substrate in mechanistic studies where the degree of bond formation versus bond cleavage at the transition state is interrogated via kinetic isotope effects or structure–reactivity correlations [1]. The para-chloro substituent provides a convenient spectroscopic handle (³⁵Cl NQR, IR, or X-ray photoelectron spectroscopy) for monitoring electronic effects independent of the reactive alkyl halide center. This scenario is directly supported by the kinetic data in Section 3, Evidence Item 4.

Para-Substituted Aryl Building Block Requiring Regiochemical Fidelity

For synthetic routes where the chlorine must occupy the para position relative to the alkyl attachment point—for instance, to preserve a linear molecular geometry for liquid crystal intermediates, or to avoid ortho steric clashes in Pd-catalyzed coupling of the aryl chloride—the target compound (para-Cl, InChIKey FLVZFXKEULEXEN) is the required regioisomer. The ortho isomer (CAS 1472726-51-4, InChIKey KSLHFZSXVNLELO) would place the aryl halide adjacent to the bulky neopentyl group, potentially retarding oxidative addition of Pd(0) and altering the dihedral angle distribution of downstream biaryl products. Procurement documentation should verify the InChIKey match to FLVZFXKEULEXEN to exclude the ortho isomer. This scenario derives from the regioisomer evidence in Section 3, Evidence Item 1.

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